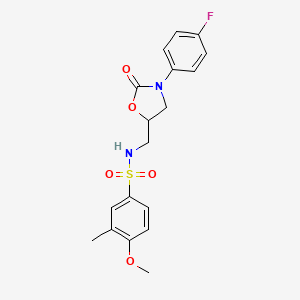

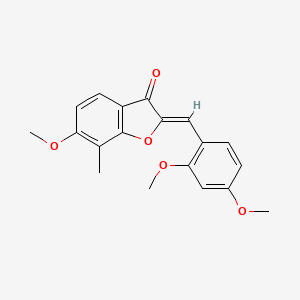

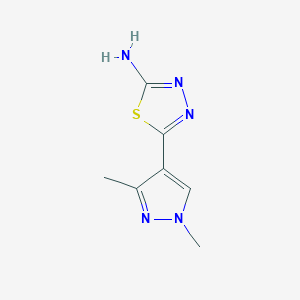

1-methyl-2-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-methyl-2-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1H-imidazole is a useful research compound. Its molecular formula is C17H23N3O4S2 and its molecular weight is 397.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The design and synthesis of new reagents related to imidazole compounds have been explored for various chemical transformations. For instance, imidazole-1-sulfonyl azide hydrochloride is reported as an efficient diazotransfer reagent, showcasing the ability to convert primary amines into azides and activated methylene substrates into diazo compounds. This reagent is highlighted for its ease of preparation, shelf stability, and utility in large-scale applications from inexpensive materials (Goddard-Borger & Stick, 2007). Additionally, direct methylation and trifluoroethylation of imidazole derivatives have been achieved, providing high yields of corresponding salts. This methodology offers a straightforward path to creating room temperature ionic liquids (RTILs), showcasing the versatility of imidazole-based compounds in synthetic chemistry (Zhang, Martin, & Desmarteau, 2003).

Catalysis and Organic Transformations

Research on imidazole compounds has extended into the realm of catalysis, where an imidazole-based zwitterionic-salt was found to be an efficient organocatalyst for regioselective ring-opening of aziridines. This finding demonstrates the potential of imidazole derivatives in facilitating various nucleophilic attacks, applicable even to gram-scale synthesis (Chakraborty Ghosal et al., 2016). Furthermore, an aprotic imidazolium zwitterion showed remarkable efficacy in promoting azide-nitrile cycloaddition, emphasizing the anion–cation cooperative effect on catalysis. This discovery opens new avenues for synthesizing 5-substituted 1H-tetrazoles, underlining the catalytic versatility of imidazole compounds in organic synthesis (Rahman et al., 2014).

Pharmaceutical Applications

Imidazole derivatives have been extensively studied for their potential in pharmaceutical applications. Notably, N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole have shown potent antifungal activities against Candida albicans. This research highlights the therapeutic potential of imidazole compounds in developing new antifungal agents, with some derivatives significantly outperforming existing reference drugs (Di Santo et al., 2005). Another study reported the discovery of nonpeptide angiotensin II receptor antagonists based on N-(biphenylylmethyl)imidazoles, demonstrating potent antihypertensive effects upon oral administration. This underscores the role of imidazole derivatives in designing new therapeutic agents for hypertension management (Carini et al., 1991).

Eigenschaften

IUPAC Name |

1-methyl-2-[1-(2,3,5,6-tetramethylphenyl)sulfonylazetidin-3-yl]sulfonylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S2/c1-11-8-12(2)14(4)16(13(11)3)26(23,24)20-9-15(10-20)25(21,22)17-18-6-7-19(17)5/h6-8,15H,9-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYVBZGPBSUDSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3010818.png)

![4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B3010824.png)

![1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone;hydrochloride](/img/structure/B3010831.png)